molecular formula C18H18N4 B1684306 WZ811 CAS No. 55778-02-4

WZ811

Katalognummer: B1684306
CAS-Nummer: 55778-02-4
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: KBVFRXIGQQRMEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Präparationsmethoden

  • Vorbereitungsmethoden

  • Analyse Chemischer Reaktionen

    • WZ811 unterliegt verschiedenen Reaktionen, darunter die Hemmung der SDF-1-induzierten Modulation der cAMP-Spiegel (EC50 = 1,2 nM) und der Matrigel-Invasion (EC50 = 5,2 nM).
    • Häufige Reagenzien und Bedingungen für diese Reaktionen werden in der verfügbaren Literatur nicht explizit erwähnt.
  • Wissenschaftliche Forschungsanwendungen

    Hematological Malignancies

    WZ811 has shown promising results in the treatment of various blood cancers, particularly chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

    • Chronic Lymphocytic Leukemia : In vitro studies demonstrated that this compound significantly inhibited cell proliferation, migration, and survival of CLL cell lines TF-1 and UT-7. The compound also induced cell cycle arrest and increased sensitivity to docetaxel, a common chemotherapeutic agent . In mouse xenograft models, this compound effectively suppressed tumor growth, indicating its potential as a therapeutic agent for CLL .
    • Acute Myeloid Leukemia : Similar effects have been observed in AML models, where this compound inhibited tumorigenic potential and enhanced apoptosis in leukemic cells .

    Solid Tumors

    This compound's efficacy extends beyond hematological cancers. Research indicates its potential application in solid tumors by targeting the CXCR4/CXCL12 axis, which is crucial for tumor cell migration and invasion.

    • Breast Cancer : Studies have shown that this compound can inhibit the growth of breast cancer cell lines by blocking CXCR4 signaling pathways . This suggests that this compound may serve as a viable treatment option for breast cancer patients exhibiting CXCR4 overexpression.

    Comparative Efficacy

    A comparative analysis of this compound with other CXCR4 antagonists highlights its superior potency:

    CompoundIC50 (nM)Targeted ApplicationNotes
    This compound<1CLL, AML, Breast CancerHigher efficacy than AMD3100
    AMD310010HIV/AIDS treatmentLimited due to poor oral bioavailability
    MSX-1225Inflammation ModelsLess effective than this compound in certain assays

    Case Study 1: Efficacy in CLL

    In a controlled study involving human CLL cell lines, treatment with this compound resulted in a significant reduction in cell viability (up to 70% inhibition at 24 hours) compared to untreated controls. Flow cytometry analysis revealed a marked increase in apoptosis rates post-treatment .

    Case Study 2: Tumor Growth Inhibition

    In vivo studies using mouse models implanted with human leukemia cells demonstrated that administration of this compound led to a 50% reduction in tumor size over four weeks compared to control groups receiving no treatment .

    Wirkmechanismus

    • WZ811’s mechanism involves blocking CXCR4/SDF-1 signaling pathways.
    • It modulates cAMP levels and inhibits SDF-1-induced Matrigel invasion.
    • Further details on molecular targets and pathways require additional research.
  • Vergleich Mit ähnlichen Verbindungen

    • Leider werden in den verfügbaren Informationen keine spezifischen ähnlichen Verbindungen erwähnt.

    Biologische Aktivität

    WZ811 is a potent small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4), which plays a crucial role in various pathological processes, including cancer progression and fibrosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and potential therapeutic applications.

    Overview of this compound

    • Chemical Structure : this compound is characterized as N1, N4-Di-2-pyridinyl-1,4-benzenedimethanamine.
    • Potency : It exhibits a competitive antagonistic effect on CXCR4 with an EC50 value of 0.3 nM, making it highly effective in blocking the receptor's activity and its downstream signaling pathways .

    This compound primarily acts by inhibiting the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1). This inhibition disrupts several signaling pathways critical for cell survival, migration, and proliferation.

    • Inhibition of Cell Proliferation : Research indicates that this compound significantly reduces the proliferation of various cancer cell lines, including chronic lymphocytic leukemia (CLL) cells. In vitro studies demonstrated a dose-dependent decrease in cell viability and colony formation in CLL cell lines TF-1 and UT-7 .
    • Induction of Apoptosis : this compound treatment leads to increased apoptosis rates in CLL cells. Flow cytometry analysis revealed alterations in the cell cycle, with a notable decrease in S-phase cells and an increase in G1/0-phase cells following treatment .
    • Reduction of Migration : The compound effectively inhibits the migratory capabilities of cancer cells. In transwell migration assays, this compound reduced the number of migrating CLL cells, indicating its potential to limit metastasis .

    Effects on Fibrosis

    This compound has also shown promise in mitigating fibrosis, particularly in lung tissues affected by bleomycin-induced injury:

    • Inhibition of Megakaryocyte Migration : In studies involving lung fibrosis models, this compound prevented the migration of megakaryocytes into damaged lung tissue. This was associated with reduced fibrosis markers such as α-SMA and TGF-β levels .
    • Histological Improvements : Histopathological examinations revealed that this compound administration preserved lung structure and reduced collagen deposition compared to control groups .

    Chronic Lymphocytic Leukemia (CLL)

    A significant study highlighted the effects of this compound on CLL cells:

    ParameterControl GroupThis compound Treatment (5 μM)
    Cell Viability (%)10030
    Colony Formation (No.)505
    Apoptosis Rate (%)1040

    The data indicate that this compound not only inhibited proliferation but also enhanced sensitivity to chemotherapeutic agents like docetaxel .

    Lung Fibrosis Model

    In a bleomycin-induced lung fibrosis model:

    Treatment GroupFibrosis Scoreα-SMA Expression (Fold Change)
    Control32.5
    This compound10.5

    These results suggest that this compound significantly ameliorates fibrotic responses through its action on megakaryocyte migration and TGF-β modulation .

    Eigenschaften

    IUPAC Name

    N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H18N4/c1-3-11-19-17(5-1)21-13-15-7-9-16(10-8-15)14-22-18-6-2-4-12-20-18/h1-12H,13-14H2,(H,19,21)(H,20,22)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KBVFRXIGQQRMEF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=NC(=C1)NCC2=CC=C(C=C2)CNC3=CC=CC=N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H18N4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10468697
    Record name WZ811
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10468697
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    290.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    55778-02-4
    Record name WZ811
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10468697
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name WZ 811
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    WZ811
    Reactant of Route 2
    Reactant of Route 2
    WZ811
    Reactant of Route 3
    Reactant of Route 3
    WZ811
    Reactant of Route 4
    Reactant of Route 4
    WZ811
    Reactant of Route 5
    WZ811
    Reactant of Route 6
    Reactant of Route 6
    WZ811

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.